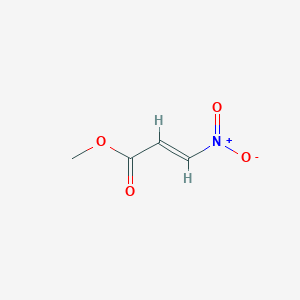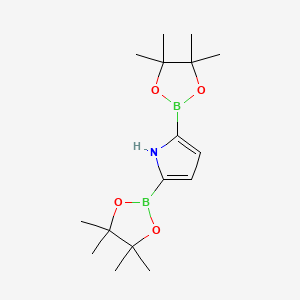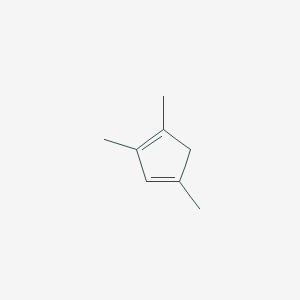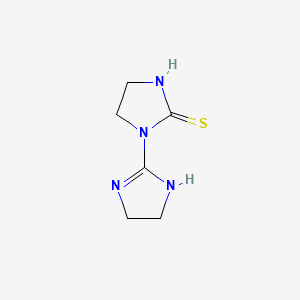
2-(Methylthio)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)ethyl acrylate is a chemical compound with the molecular formula C6H10O2S . It is a colorless liquid and is a common monomer for the preparation of acrylate polymers .
Synthesis Analysis
The synthesis of acrylate monomers, including this compound, can be achieved through heterogeneous continuous flow processes . In these processes, (meth)acryloyl chloride is reacted with alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with a methylthio group and an acrylate group . The molecular weight of this compound is approximately 146.207 Da .Chemical Reactions Analysis
This compound, like other acrylates, can undergo polymerization under free-radical conditions . The polymerization kinetics are not affected by the presence of air, which is attributed to the singlet oxygen quenching ability of this compound .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a molecular weight of approximately 146.207 Da . It is a common monomer for the preparation of acrylate polymers . Acrylates possess diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others .Wirkmechanismus
Safety and Hazards
2-(Methylthio)ethyl acrylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity . It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .
Zukünftige Richtungen
The future directions of 2-(Methylthio)ethyl acrylate research could involve its use in the synthesis of various (meth)acrylates, including biobased terpenyl acrylates . Additionally, the development of more efficient synthetic routes and the exploration of its potential applications in various fields could be areas of future research .
Eigenschaften
CAS-Nummer |
4836-09-3 |
|---|---|
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
2-methylsulfanylethyl prop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-3-6(7)8-4-5-9-2/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
KAGWLGUCGNNPFW-UHFFFAOYSA-N |
SMILES |
CSCCOC(=O)C=C |
Kanonische SMILES |
CSCCOC(=O)C=C |
Andere CAS-Nummern |
4836-09-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)


![3-[2-(Benzyloxy)phenyl]propanoic acid](/img/structure/B3190818.png)



